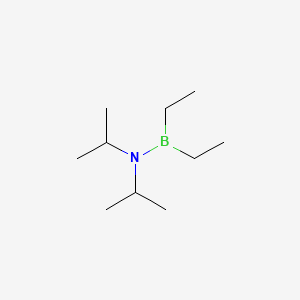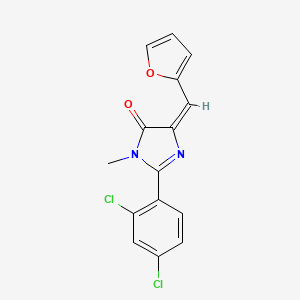![molecular formula C10H10N4S2 B14161997 5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine CAS No. 71167-99-2](/img/structure/B14161997.png)
5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine is a chemical compound with the molecular formula C10H10N4S2 It is characterized by the presence of two pyridine rings connected by a disulfide bond, with an amino group attached to each pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two pyridine rings. This can be achieved through the oxidation of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine.
Amination: The introduction of amino groups to the pyridine rings can be carried out using amination reactions. This often involves the use of ammonia or amine derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where disulfide bonds play a crucial role.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine involves its interaction with molecular targets through its disulfide and amino groups. The disulfide bond can undergo redox reactions, which are crucial in various biological processes. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Diamino-2,2’-bipyridine: Similar structure but lacks the disulfide bond.
2,2’-Dithiobis(pyridine): Contains a disulfide bond but lacks amino groups.
Uniqueness
5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine is unique due to the presence of both disulfide and amino functionalities, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
71167-99-2 |
|---|---|
Formule moléculaire |
C10H10N4S2 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
5-[(6-aminopyridin-3-yl)disulfanyl]pyridin-2-amine |
InChI |
InChI=1S/C10H10N4S2/c11-9-3-1-7(5-13-9)15-16-8-2-4-10(12)14-6-8/h1-6H,(H2,11,13)(H2,12,14) |
Clé InChI |
LPNRXNCCOYXHQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1SSC2=CN=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14161914.png)

![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
![3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol](/img/structure/B14161929.png)

![methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14161949.png)

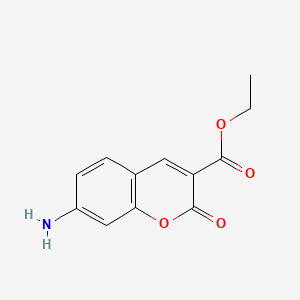
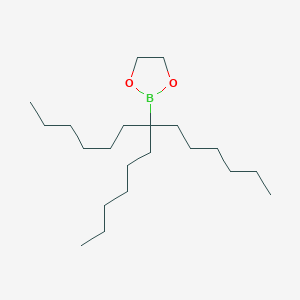
![N,N-bis[(benzotriazol-1-yl)methyl]methylamine](/img/structure/B14161974.png)
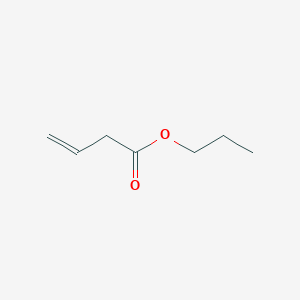
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
